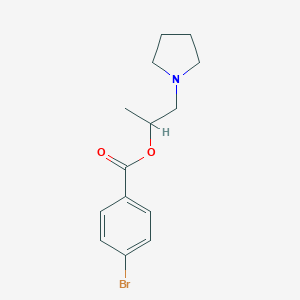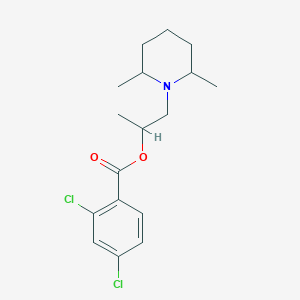
2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the synthesis of new compounds.
Biochemical and Physiological Effects
In addition to its use as a reagent in organic synthesis, this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate in lab experiments is its high purity and stability. This makes it a reliable reagent for use in a variety of reactions. However, one limitation of using this compound is that it can be expensive to synthesize, which may limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for research on 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate. One area of interest is in the development of new synthetic methods for this compound, which could make it more accessible for use in research. Another area of interest is in the study of its biochemical and physiological effects, which could lead to the development of new treatments for a variety of diseases. Finally, there is potential for the use of this compound in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate involves the reaction of 3,5-ditert-butylbenzoic acid with diethylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and is typically carried out in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate has been used in a variety of scientific research applications. One of the most common uses of this compound is as a reagent in organic synthesis. It has been shown to be effective in the synthesis of a variety of compounds, including pharmaceuticals and natural products.
Propiedades
Fórmula molecular |
C21H35NO2 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C21H35NO2/c1-9-22(10-2)11-12-24-19(23)16-13-17(20(3,4)5)15-18(14-16)21(6,7)8/h13-15H,9-12H2,1-8H3 |
Clave InChI |
DOUWUYDOPACKAE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)



![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
